

"physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate"

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Compound of Interest

Compound Name: Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663

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An In-depth Technical Guide to Methyl 2-methyl-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-6-nitrobenzoate is an organic compound with the chemical formula $C_9H_9NO_4$. It belongs to the class of aromatic compounds, specifically a substituted methyl benzoate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and relevant spectral data analyses. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of **Methyl 2-methyl-6-nitrobenzoate** is crucial for its handling, application, and analysis in a laboratory setting. While specific experimental data for this exact compound is limited in publicly available literature, the following tables summarize the known identifiers and predicted properties.

Table 1: General and Calculated Physical Properties of **Methyl 2-methyl-6-nitrobenzoate**

Property	Value	Source/Method
Molecular Formula	C ₉ H ₉ NO ₄	-
Molecular Weight	195.17 g/mol	-
CAS Number	61940-22-5	-
Appearance	Solid (Predicted)	General observation for similar compounds
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
XLogP3	1.8	Predicted
Hydrogen Bond Donor Count	0	Predicted
Hydrogen Bond Acceptor Count	4	Predicted
Rotatable Bond Count	2	Predicted

Note: The absence of experimentally determined melting and boiling points in the literature necessitates the use of predictive models or experimental determination for specific applications.

Synthesis

The primary route for the synthesis of **Methyl 2-methyl-6-nitrobenzoate** involves the esterification of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-methyl-6-nitrobenzoic acid

A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene. The process involves the oxidation of 3-nitro-o-xylene using dilute nitric acid under elevated temperature and pressure, followed by separation and purification steps.

Esterification of 2-methyl-6-nitrobenzoic acid

The conversion of 2-methyl-6-nitrobenzoic acid to **Methyl 2-methyl-6-nitrobenzoate** is typically achieved through Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A logical workflow for the synthesis is presented in the following diagram:



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Synthesis Workflow for **Methyl 2-methyl-6-nitrobenzoate**

Spectroscopic Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for **Methyl 2-methyl-6-nitrobenzoate** are not readily available, this section outlines the expected spectral features based on its structure and provides general protocols for acquiring such data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing coupling patterns dependent on their substitution.
- Methyl Ester Protons: A singlet peak around δ 3.5-4.0 ppm.
- Aromatic Methyl Protons: A singlet peak in the upfield aromatic region, likely around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

- Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.

- Aromatic Carbons: Several signals in the range of δ 120-150 ppm.
- Methyl Ester Carbon: A signal around δ 50-55 ppm.
- Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

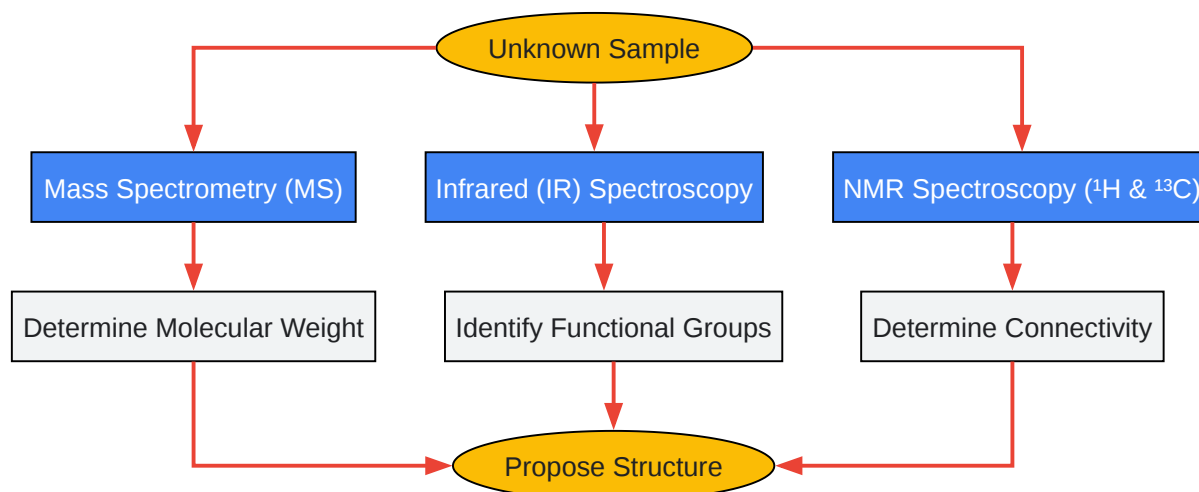
Table 2: Expected IR Absorption Bands for **Methyl 2-methyl-6-nitrobenzoate**

Functional Group	Characteristic Absorption (cm^{-1})
C=O (Ester)	1720 - 1740 (strong)
NO ₂ (Nitro)	1510 - 1560 (asymmetric stretch, strong) 1345 - 1385 (symmetric stretch, strong)
C-O (Ester)	1000 - 1300 (strong)
C-H (Aromatic)	3000 - 3100 (medium)
C-H (Alkyl)	2850 - 3000 (medium)
C=C (Aromatic)	1400 - 1600 (variable)

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M^+) for **Methyl 2-methyl-6-nitrobenzoate** would be observed at an m/z ratio corresponding to its molecular weight (195.17). PubChem indicates a GC-MS data entry with a top peak at m/z 163 and a second highest at m/z 164, suggesting potential fragmentation patterns.^[1]

A logical workflow for the structural elucidation of an unknown sample suspected to be **Methyl 2-methyl-6-nitrobenzoate** is presented below.



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Structural Elucidation Workflow

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in this guide.

Synthesis of Methyl 2-methyl-6-nitrobenzoate (General Protocol)

Objective: To synthesize **Methyl 2-methyl-6-nitrobenzoate** via Fischer esterification of 2-methyl-6-nitrobenzoic acid.

Materials:

- 2-methyl-6-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve a known quantity of 2-methyl-6-nitrobenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with stirring for a period sufficient to drive the reaction to completion (typically monitored by Thin Layer Chromatography, TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash with brine to remove any remaining aqueous contaminants.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude **Methyl 2-methyl-6-nitrobenzoate**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

- Solid sample
- Capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube with a suitable heating oil
- Thermometer

Procedure:

- Ensure the solid sample is finely powdered and dry.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the sample holder of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.
- Heat the sample at a controlled rate. For a preliminary determination, a faster heating rate can be used.
- For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

- Sample compound
- Test tubes
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

- Place a small, known amount of the sample (e.g., 10 mg) into a test tube.
- Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
- Observe whether the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under these conditions.
- Repeat the process with different solvents to establish a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural analysis.

Materials:

- Sample compound
- Deuterated NMR solvent (e.g., CDCl_3 , DMSO-d_6)

- NMR tube and cap
- NMR spectrometer

Procedure:

- Dissolve an appropriate amount of the sample (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
- Transfer the solution into a clean, dry NMR tube.
- Place the NMR tube into the spectrometer's sample holder.
- Follow the instrument-specific software instructions to lock the field frequency on the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ^1H and/or ^{13}C NMR spectra.
- Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of a solid sample to identify functional groups.

Materials:

- Solid sample
- FT-IR spectrometer with an ATR accessory

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- Sample compound
- Mass spectrometer with an EI source

Procedure:

- Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated inlet system or a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of ions at each m/z value, generating a mass spectrum.
- The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Methyl 2-methyl-6-nitrobenzoate**. While a complete experimental dataset for this specific compound remains to be fully elucidated in public literature, the provided information on its identifiers, predicted properties, synthesis route, and expected spectral characteristics, along with detailed general experimental protocols, offers a robust starting point for researchers and professionals. The methodologies and analytical workflows described herein are standard practices in chemical research and can be readily applied to further investigate this and other related compounds.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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